molecular formula C8H14O B1329521 4-Ethylcyclohexanone CAS No. 5441-51-0

4-Ethylcyclohexanone

Cat. No.: B1329521
CAS No.: 5441-51-0
M. Wt: 126.2 g/mol
InChI Key: OKSDJGWHKXFVME-UHFFFAOYSA-N
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Description

4-Ethylcyclohexanone is a natural product found in Zanthoxylum gilletii with data available.

Scientific Research Applications

1. Biotransformation and Stereoselective Reduction

4-Ethylcyclohexanone has been studied for its biotransformation capabilities using anthracnose fungi as biocatalysts. These fungi can stereoselectively reduce this compound to its corresponding cis- and trans-alcohols, with some fungi showing a high degree of stereoselectivity. This suggests potential applications in stereoselective synthesis and organic chemistry, leveraging the biocatalytic abilities of microorganisms for the selective production of specific chemical compounds (Miyazawa, Okamura, Yamaguchi & Kameoka, 2000).

2. Molecular Spectroscopy

The rotational spectrum of this compound has been extensively studied, revealing detailed molecular characteristics such as rotational constants and electric dipole moments. These parameters are crucial for understanding the molecular geometry and electronic structure, indicating its significance in fields like molecular physics and chemistry (Soohyun Ka, Inhee Park & J. Oh, 2008).

3. Asymmetric Catalysis

This compound has been involved in studies related to asymmetric catalysis. The enantioselectivity in copper-catalyzed conjugate addition reactions has been demonstrated, showing the potential of this compound in the synthesis of optically active compounds, a crucial aspect in the development of pharmaceuticals and other biologically active compounds (Keitaro Matsumoto, Yukihiro Nakano, Naoatsu Shibata & S. Sakaguchi, 2016).

Safety and Hazards

4-Ethylcyclohexanone is a combustible liquid . It may cause skin irritation and allergic skin reactions . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Properties

IUPAC Name

4-ethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-7-3-5-8(9)6-4-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSDJGWHKXFVME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20202807
Record name 4-Ethylcyclohexanone
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5441-51-0
Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Record name 4-Ethylcyclohexanone
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Record name 4-ethylcyclohexanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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